Cyclopentylbenzene

Description

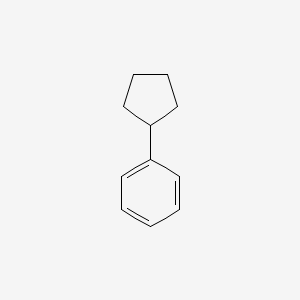

Structure

3D Structure

Properties

IUPAC Name |

cyclopentylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14/c1-2-6-10(7-3-1)11-8-4-5-9-11/h1-3,6-7,11H,4-5,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDIHFNQRHGYISG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50220271 | |

| Record name | Benzene, cyclopentyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50220271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

700-88-9 | |

| Record name | Cyclopentylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=700-88-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, cyclopentyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000700889 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclopentylbenzene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127028 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, cyclopentyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50220271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CYCLOPENTYLBENZENE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physical Properties of Cyclopentylbenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopentylbenzene, a hydrocarbon belonging to the aromatic family, is a significant molecule in organic synthesis and materials science. A thorough understanding of its physical properties is paramount for its effective use in research, development, and manufacturing. This technical guide provides an in-depth overview of the key physical characteristics of cyclopentylbenzene, detailed experimental protocols for their determination, and a summary of its applications where these properties are of critical importance.

Core Physical Properties

The fundamental physical properties of cyclopentylbenzene are summarized below. These values are essential for predicting its behavior in various chemical and physical processes, including reaction kinetics, purification, and formulation.

General and Molecular Properties

| Property | Value | Source(s) |

| Chemical Formula | C₁₁H₁₄ | [1][2][3][4][5] |

| Molecular Weight | 146.23 g/mol | [1][2][3][4][5] |

| CAS Number | 700-88-9 | [1][2][3][4][5] |

| Synonyms | Phenylcyclopentane, Benzene (B151609), cyclopentyl- | [1][2][4] |

Thermophysical Properties

| Property | Value | Source(s) |

| Boiling Point | 221.2 °C at 760 mmHg | [1][6] |

| Melting Point | Not available | [7] |

| Flash Point | 79.4 °C | [1][6] |

| Density | 0.956 g/cm³ | [1][6] |

| Refractive Index | 1.533 | [1][6] |

| Vapor Pressure | 0.161 mmHg at 25°C | [1] |

Solubility

Cyclopentylbenzene is a non-polar molecule. Following the principle of "like dissolves like," it is highly soluble in non-polar organic solvents such as hexane (B92381) and toluene.[8] Conversely, it has very low solubility in polar solvents like water.[8]

Experimental Protocols for Property Determination

Accurate determination of physical properties is crucial for compound identification and purity assessment. The following are detailed methodologies for measuring the key physical properties of liquid organic compounds like cyclopentylbenzene.

Boiling Point Determination (Capillary Method)

The boiling point is a key indicator of a liquid's volatility and purity. The capillary method is a common and reliable technique for its determination.[9][10][11]

Procedure:

-

A small amount of the liquid sample (a few milliliters) is placed in a small test tube or a fusion tube.

-

A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.

-

The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

-

The assembly is heated in a controlled manner, for instance, using a Thiele tube or an aluminum block.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

The heating is then discontinued, and the liquid is allowed to cool.

-

The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[9][11]

Density Measurement (Volumetric Method)

The density of a liquid is its mass per unit volume and is an important parameter for quality control and substance identification.

Procedure:

-

A clean and dry volumetric flask of a known volume (e.g., 10 mL) is weighed accurately on an analytical balance.

-

The flask is filled with the liquid sample up to the calibration mark.

-

The filled flask is weighed again.

-

The mass of the liquid is determined by subtracting the mass of the empty flask from the mass of the filled flask.

-

The density is calculated by dividing the mass of the liquid by the volume of the flask.[12][13]

Refractive Index Measurement (Abbe Refractometer)

The refractive index is a measure of how much light bends as it passes through a substance and is a valuable tool for identifying liquids and assessing their purity.[14]

Procedure:

-

The prism of the Abbe refractometer is cleaned with a suitable solvent (e.g., ethanol (B145695) or acetone) and allowed to dry.[15]

-

A few drops of the liquid sample are placed on the surface of the prism.

-

The prism is closed, and the light source is adjusted to illuminate the sample.

-

While looking through the eyepiece, the adjustment knob is turned until the boundary line between the light and dark fields is sharp and centered on the crosshairs.

-

The refractive index value is read from the instrument's scale.[15]

-

The temperature at which the measurement is taken should be recorded, as the refractive index is temperature-dependent.[14]

Melting Point Determination

While cyclopentylbenzene is a liquid at room temperature, the determination of melting points is crucial for solid organic compounds. For compounds that are solid at room temperature, a common method involves a melting point apparatus.

Procedure:

-

A small amount of the finely powdered solid sample is packed into a capillary tube.[16]

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a controlled rate.[17]

-

The temperature at which the first drop of liquid appears and the temperature at which the entire solid has melted are recorded as the melting point range.[16][17]

Applications and Importance of Physical Properties

The physical properties of cyclopentylbenzene are critical in its primary application as a starting material and intermediate in organic synthesis. For instance, it can be synthesized from benzene and is used in the preparation of other organic molecules.[18][19]

-

Boiling Point: Essential for purification by distillation. A narrow boiling point range is indicative of high purity.

-

Density: Important for calculations in chemical reactions, such as determining molar quantities from a given volume.

-

Refractive Index: Used as a quick and non-destructive method to assess the purity of the substance.

-

Solubility: Dictates the choice of solvents for reactions, extractions, and purification processes.

References

- 1. cyclopentylbenzene | 700-88-9 [chemnet.com]

- 2. Page loading... [guidechem.com]

- 3. cyclopentylbenzene [stenutz.eu]

- 4. Cyclopentylbenzene | C11H14 | CID 136538 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Benzene, cyclopentyl- [webbook.nist.gov]

- 6. Page loading... [wap.guidechem.com]

- 7. CYCLOPENTYLBENZENE | 700-88-9 [chemicalbook.com]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. cdn.juniata.edu [cdn.juniata.edu]

- 10. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 11. Video: Boiling Points - Concept [jove.com]

- 12. alrasheedcol.edu.iq [alrasheedcol.edu.iq]

- 13. scribd.com [scribd.com]

- 14. athabascau.ca [athabascau.ca]

- 15. davjalandhar.com [davjalandhar.com]

- 16. chem.ucalgary.ca [chem.ucalgary.ca]

- 17. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 18. Benzene,2-cyclopenten-1-yl- | 39599-89-8 | Benchchem [benchchem.com]

- 19. homework.study.com [homework.study.com]

Cyclopentylbenzene: A Technical Guide for Chemical and Pharmaceutical Professionals

Abstract: This technical guide provides a comprehensive overview of cyclopentylbenzene, a mono-alkylated aromatic hydrocarbon. The document details its fundamental physicochemical properties, including its Chemical Abstracts Service (CAS) number and molecular weight. A detailed experimental protocol for its synthesis via Friedel-Crafts alkylation is presented, accompanied by a procedural workflow diagram. While specific biological activity for cyclopentylbenzene is not extensively documented in publicly available literature, this guide discusses its relevance as a structural motif and a non-polar solvent within the broader context of chemical synthesis and drug development. Safety and hazard information based on available classifications are also summarized. This document is intended for researchers, chemists, and professionals in the pharmaceutical and chemical industries.

Physicochemical and Structural Data

Cyclopentylbenzene is an organic compound consisting of a cyclopentyl group attached to a benzene (B151609) ring. Its core properties are summarized below for easy reference.

| Property | Value | Citation(s) |

| CAS Number | 700-88-9 | [1][2][3][4] |

| Molecular Formula | C₁₁H₁₄ | [1][3][4] |

| Molecular Weight | 146.23 g/mol | [1][2][3][4] |

| Density | 0.948 - 0.956 g/cm³ | [1][2] |

| Boiling Point | 216 - 221.2 °C at 760 mmHg | [1][2] |

| Flash Point | 79.4 °C | [1] |

| Refractive Index | 1.528 - 1.533 | [1][2] |

| LogP (Octanol/Water) | 4.27 (Log10) | [2] |

| Vapor Pressure | 0.161 mmHg at 25°C | [1] |

Synthesis of Cyclopentylbenzene

The most common and direct method for synthesizing cyclopentylbenzene is through the Friedel-Crafts alkylation of benzene using a cyclopentyl halide and a Lewis acid catalyst.[5][6][7]

Experimental Protocol: Friedel-Crafts Alkylation

This protocol describes a representative procedure for the synthesis of cyclopentylbenzene from benzene and chlorocyclopentane (B1362555).

Materials:

-

Benzene (anhydrous)

-

Chlorocyclopentane

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Diethyl ether

-

Ice-cold water

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask

-

Dropping funnel

-

Reflux condenser with a drying tube (e.g., filled with CaCl₂)

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a fume hood, equip a dry 250 mL round-bottom flask with a magnetic stir bar, a dropping funnel, and a reflux condenser protected by a drying tube.

-

Initial Charging: Add anhydrous benzene (e.g., 100 mL) to the flask. Cool the flask to 0-5 °C using an ice bath.

-

Catalyst Addition: While stirring, carefully and portion-wise add anhydrous aluminum chloride (e.g., 1.1 equivalents relative to the alkyl halide) to the cooled benzene. The suspension should be stirred vigorously.

-

Substrate Addition: Add chlorocyclopentane (e.g., 1.0 equivalent) to the dropping funnel. Add the chlorocyclopentane dropwise to the stirred benzene-AlCl₃ suspension over 30-60 minutes, maintaining the internal temperature below 10 °C. HCl gas will be evolved and should be appropriately vented or scrubbed.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 1-2 hours to ensure the reaction goes to completion.

-

Quenching: Carefully quench the reaction by slowly pouring the mixture over a beaker of crushed ice and water. This step is highly exothermic and should be performed with caution in a fume hood.

-

Workup and Extraction: Transfer the mixture to a separatory funnel. The layers will separate; collect the organic (upper) layer. Wash the organic layer sequentially with:

-

1 M HCl (to remove any remaining aluminum salts)

-

Saturated sodium bicarbonate solution (to neutralize any remaining acid)

-

Saturated brine (to remove excess water)

-

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate. Filter off the drying agent and remove the benzene and any other volatile components using a rotary evaporator.

-

Purification: The crude cyclopentylbenzene can be purified by fractional distillation under reduced pressure to yield the final product.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of cyclopentylbenzene via Friedel-Crafts alkylation.

Context in Pharmaceutical and Chemical Development

While specific, direct applications of cyclopentylbenzene as an active pharmaceutical ingredient are not prominent in literature, its structural features are relevant to medicinal chemistry and drug development.

Role as a Structural Moiety

Alkylbenzenes, including cyclopentylbenzene, are common fragments in larger, more complex molecules. The cyclopentyl group provides a defined, non-planar, lipophilic scaffold that can be used to probe binding pockets in enzymes and receptors. It can be considered a bioisostere for other cyclic or branched alkyl groups, and its physicochemical properties can influence the solubility, metabolic stability, and membrane permeability of a parent molecule.

Potential as a Non-Polar Solvent

With a high boiling point, low vapor pressure, and good solvating power for non-polar compounds, cyclopentylbenzene has properties consistent with a process solvent for chemical synthesis.[1] In pharmaceutical manufacturing, the choice of solvent is critical, and high-boiling aromatic hydrocarbons can be used in specific applications where their properties are advantageous.[8]

Structural Relationships and Bioisosterism

The diagram below illustrates the relationship of the cyclopentylbenzene scaffold to other common structural motifs in medicinal chemistry, highlighting its position as a non-polar, cyclic alkylbenzene derivative.

Caption: Logical relationships of cyclopentylbenzene in a medicinal chemistry context.

Safety and Hazard Information

Based on aggregated GHS data, cyclopentylbenzene is classified with the following hazards.[3] Users should always consult a full Safety Data Sheet (SDS) before handling this chemical.

-

H302: Harmful if swallowed (Acute toxicity, oral - Category 4).[3]

-

H319: Causes serious eye irritation (Serious eye damage/eye irritation - Category 2).[3]

Handling Precautions:

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Handle in a well-ventilated area or a chemical fume hood.

-

Avoid contact with skin, eyes, and clothing.

-

Do not ingest.

References

- 1. cyclopentylbenzene | 700-88-9 [chemnet.com]

- 2. cyclopentylbenzene [stenutz.eu]

- 3. Cyclopentylbenzene | C11H14 | CID 136538 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Benzene, cyclopentyl- [webbook.nist.gov]

- 5. Reddit - The heart of the internet [reddit.com]

- 6. 16.2 Preparation of alkylbenzenes | Organic Chemistry II [courses.lumenlearning.com]

- 7. mt.com [mt.com]

- 8. researchgate.net [researchgate.net]

- 9. hmdb.ca [hmdb.ca]

- 10. HEALTH EFFECTS - Toxicological Profile for Benzene - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of Cyclopentylbenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of cyclopentylbenzene. The information contained herein is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and organic chemistry, aiding in the structural elucidation and characterization of this compound.

Data Presentation

The quantitative NMR spectral data for cyclopentylbenzene is summarized in the tables below for easy reference and comparison.

¹H NMR Spectral Data

| Protons | Chemical Shift (δ) (ppm) | Multiplicity | Integration | Coupling Constant (J) (Hz) |

| H-2', H-6' | 7.29 | d | 2H | 7.5 |

| H-3', H-5' | 7.22 | t | 2H | 7.5 |

| H-4' | 7.12 | t | 1H | 7.5 |

| H-1 | 2.95 | quintet | 1H | 7.8 |

| H-2, H-5 | 1.85 | m | 4H | |

| H-3, H-4 | 1.65 | m | 4H |

Note: The assignments for the aliphatic protons (H-2/H-5 and H-3/H-4) may be interchangeable.

¹³C NMR Spectral Data

| Carbon Atom | Chemical Shift (δ) (ppm) |

| C-1' | 145.8 |

| C-2', C-6' | 128.3 |

| C-3', C-5' | 126.8 |

| C-4' | 125.6 |

| C-1 | 45.7 |

| C-2, C-5 | 34.5 |

| C-3, C-4 | 25.8 |

Experimental Protocols

The following is a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra of cyclopentylbenzene.

1. Sample Preparation:

-

Weigh approximately 10-20 mg of pure cyclopentylbenzene.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). The choice of solvent is critical to avoid interfering signals in the ¹H NMR spectrum.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

If the spectrometer is not equipped with a lock signal for the chosen solvent, a small amount of a reference standard such as tetramethylsilane (B1202638) (TMS) can be added (δ = 0.00 ppm).

2. Spectrometer Setup and Calibration:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium (B1214612) signal of the solvent. This step is crucial for maintaining a stable magnetic field during the experiment.

-

Shim the magnetic field to achieve optimal homogeneity. This is done by adjusting the shim coils to minimize line broadening and distortion, resulting in sharp, symmetrical peaks.

-

Tune and match the probe for both the ¹H and ¹³C frequencies to ensure maximum sensitivity.

3. ¹H NMR Data Acquisition:

-

Pulse Sequence: A standard single-pulse sequence is typically used.

-

Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-10 ppm).

-

Acquisition Time: An acquisition time of 2-4 seconds is generally sufficient.

-

Relaxation Delay: A relaxation delay of 1-5 seconds between pulses should be used to allow for full relaxation of the protons, ensuring accurate integration.

-

Number of Scans: For a sample of this concentration, 8 to 16 scans are typically adequate to achieve a good signal-to-noise ratio.

4. ¹³C NMR Data Acquisition:

-

Pulse Sequence: A proton-decoupled pulse sequence is employed to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom. This also provides a significant sensitivity enhancement through the Nuclear Overhauser Effect (NOE).

-

Spectral Width: A wider spectral width is required for ¹³C NMR (e.g., 0-160 ppm).

-

Acquisition Time: An acquisition time of 1-2 seconds is common.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is recommended, particularly to ensure the detection of quaternary carbons which have longer relaxation times.

-

Number of Scans: Due to the low natural abundance of the ¹³C isotope, a larger number of scans (e.g., 128 to 1024 or more) is necessary to obtain a spectrum with an adequate signal-to-noise ratio.

5. Data Processing:

-

Fourier Transform: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum using a Fourier transform.

-

Phasing: The spectrum is phased to ensure that all peaks have a pure absorption lineshape.

-

Baseline Correction: The baseline of the spectrum is corrected to be flat.

-

Referencing: The chemical shift scale is referenced to the residual solvent peak or TMS.

-

Integration (¹H NMR): The area under each peak in the ¹H NMR spectrum is integrated to determine the relative number of protons giving rise to each signal.

-

Peak Picking: The precise chemical shift of each peak in both the ¹H and ¹³C spectra is determined.

Mandatory Visualization

The following diagrams, generated using Graphviz (DOT language), illustrate key aspects of the NMR analysis of cyclopentylbenzene.

Caption: ¹H NMR Signal Coupling Relationships in Cyclopentylbenzene.

Caption: General Experimental Workflow for NMR Spectroscopy.

Mass spectrometry fragmentation pattern of Cyclopentylbenzene

An In-Depth Technical Guide on the Mass Spectrometry Fragmentation of Cyclopentylbenzene

Introduction

Cyclopentylbenzene (C₁₁H₁₄) is an aromatic hydrocarbon consisting of a benzene (B151609) ring substituted with a cyclopentyl group.[1][2][3] Understanding its fragmentation pattern under mass spectrometry is crucial for its identification and structural elucidation in complex mixtures, particularly in fields such as petroleum analysis, environmental science, and drug metabolite studies. This guide provides a detailed analysis of the electron ionization (EI) mass spectrometry fragmentation of cyclopentylbenzene, outlining the primary fragmentation pathways and the characteristic ions produced. The information presented is intended for researchers, scientists, and professionals in drug development who utilize mass spectrometry as a key analytical technique.

Experimental Protocols

The data presented in this guide is based on standard electron ionization mass spectrometry techniques. While specific instrument parameters may vary, a typical protocol for analyzing compounds like cyclopentylbenzene is as follows:

-

Sample Introduction: The sample is introduced into the mass spectrometer via a gas chromatography (GC) system, which separates it from other components in a mixture.

-

Ionization Method: Electron Ionization (EI) is the standard method. The sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[4] This process ejects an electron from the molecule, forming a positively charged radical ion known as the molecular ion (M⁺•).

-

Mass Analysis: The resulting molecular ion and its fragments are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

Detection: An electron multiplier or similar detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Mass Spectrometry Fragmentation Pattern

Upon electron ionization, the cyclopentylbenzene molecular ion (m/z 146) is formed.[5] This high-energy ion is unstable and undergoes a series of fragmentation reactions to produce smaller, more stable ions. The fragmentation of alkyl-substituted benzenes is well-documented and typically involves cleavages at the benzylic position and rearrangements to form highly stable ions.[6]

Key Fragmentation Pathways

The principal fragmentation of the cyclopentylbenzene molecular ion involves the cleavage of the cyclopentyl ring and subsequent rearrangements. The most common fragmentation for alkylbenzenes is the formation of the tropylium (B1234903) ion (C₇H₇⁺) at m/z 91, which is a highly stable, resonance-stabilized aromatic cation.[6] Another significant pathway involves the loss of neutral alkenes from the cyclopentyl ring.

The primary fragmentation steps are:

-

Formation of the Molecular Ion: C₁₁H₁₄ + e⁻ → [C₁₁H₁₄]⁺• + 2e⁻ (m/z 146)

-

Loss of Propene (C₃H₆): A major fragmentation pathway involves a rearrangement and cleavage of the cyclopentyl ring to eliminate a neutral propene molecule, resulting in a prominent ion at m/z 104. [C₁₁H₁₄]⁺• → [C₈H₈]⁺• + C₃H₆ (m/z 104)

-

Formation of the Tropylium Ion (m/z 91): The molecular ion can undergo rearrangement and cleavage to lose a butyl radical (•C₄H₉), or the m/z 104 ion can lose a methyl radical (•CH₃) to form the highly stable tropylium ion. This ion often represents the base peak in the mass spectra of alkylbenzenes.[6] [C₁₁H₁₄]⁺• → [C₇H₇]⁺ + •C₄H₇ (m/z 91)

-

Loss of an Ethyl Radical (•C₂H₅): Cleavage of the cyclopentyl ring can also lead to the loss of an ethyl radical, producing a significant fragment at m/z 117. [C₁₁H₁₄]⁺• → [C₉H₁₁]⁺ + •C₂H₅ (m/z 117)

Quantitative Data of Major Ions

The relative abundance of the major ions observed in the electron ionization mass spectrum of cyclopentylbenzene is summarized in the table below. This data is compiled from the NIST Mass Spectrometry Data Center.[1][5]

| m/z | Proposed Ion Structure/Formula | Relative Abundance (%) |

| 146 | [C₁₁H₁₄]⁺• (Molecular Ion) | 25.0 |

| 117 | [C₉H₁₁]⁺ | 38.0 |

| 104 | [C₈H₈]⁺• | 95.0 |

| 91 | [C₇H₇]⁺ (Tropylium Ion) | 100.0 (Base Peak) |

| 77 | [C₆H₅]⁺ (Phenyl Ion) | 20.0 |

Visualization of Fragmentation Pathway

The logical flow of the fragmentation of cyclopentylbenzene is depicted in the following diagram, generated using the DOT language.

Caption: Fragmentation pathway of Cyclopentylbenzene.

Conclusion

The mass spectrum of cyclopentylbenzene is characterized by a discernible molecular ion peak at m/z 146 and several key fragment ions. The fragmentation pattern is dominated by rearrangements and cleavages of the cyclopentyl substituent. The most abundant fragment, or base peak, is observed at m/z 91, corresponding to the stable tropylium ion, a hallmark of many alkylbenzene compounds.[6] Another significant fragment appears at m/z 104, resulting from the loss of a neutral propene molecule. A thorough understanding of these fragmentation pathways is essential for the accurate identification and structural analysis of cyclopentylbenzene in various scientific and industrial applications.

References

- 1. Benzene, cyclopentyl- [webbook.nist.gov]

- 2. Benzene, cyclopentyl- [webbook.nist.gov]

- 3. Benzene, cyclopentyl- [webbook.nist.gov]

- 4. files01.core.ac.uk [files01.core.ac.uk]

- 5. Cyclopentylbenzene | C11H14 | CID 136538 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Video: Mass Spectrometry: Aromatic Compound Fragmentation [jove.com]

An In-depth Technical Guide to the Infrared (IR) Spectroscopy of Cyclopentylbenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopentylbenzene, a monosubstituted aromatic hydrocarbon, is a molecule of interest in various fields, including organic synthesis, materials science, and as a structural motif in medicinal chemistry. Infrared (IR) spectroscopy is a powerful analytical technique for the structural elucidation and quality control of such compounds. This guide provides a detailed analysis of the IR spectrum of cyclopentylbenzene, including a comprehensive assignment of its vibrational modes, a detailed experimental protocol for spectral acquisition, and a logical workflow for the spectroscopic analysis.

Data Presentation: Vibrational Mode Assignments

The infrared spectrum of cyclopentylbenzene is characterized by absorption bands arising from the vibrational modes of its two constituent parts: the monosubstituted benzene (B151609) ring and the cyclopentane (B165970) ring. The following table summarizes the principal absorption bands and their corresponding vibrational assignments.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Structural Unit |

| ~3080 - 3030 | Medium | Aromatic C-H Stretch | Benzene Ring |

| ~2975 - 2845 | Strong | Aliphatic C-H Stretch (CH₂ and CH) | Cyclopentane Ring |

| ~1605 | Medium | C=C In-ring Stretching | Benzene Ring |

| ~1495 | Medium | C=C In-ring Stretching | Benzene Ring |

| ~1465 | Medium | CH₂ Scissoring | Cyclopentane Ring |

| ~1450 | Medium | C=C In-ring Stretching | Benzene Ring |

| ~1086 - 1035 | Weak | In-plane C-H Bending | Benzene Ring |

| ~770 - 690 | Strong | Out-of-plane C-H Bending (Monosubstituted) | Benzene Ring |

Experimental Protocols

The acquisition of a high-quality IR spectrum of cyclopentylbenzene, which is a liquid at room temperature, can be achieved using the following protocol for Fourier Transform Infrared (FTIR) spectroscopy.

Objective: To obtain the gas-phase infrared absorption spectrum of cyclopentylbenzene.

Materials and Instrumentation:

-

Cyclopentylbenzene (liquid sample)

-

FTIR spectrometer (e.g., Agilent 4500 or 5500 series) equipped with a gas cell

-

Particulate filter

-

Vacuum line (optional, for cell evacuation)

-

Nitrogen or dry air supply (for purging the spectrometer)

Procedure:

-

Instrument Preparation:

-

Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium.

-

Purge the spectrometer's optical bench with dry nitrogen or dry air to minimize interference from atmospheric water vapor and carbon dioxide.

-

Perform a background scan with the empty gas cell in the sample compartment. This will be used to correct the sample spectrum.

-

-

Sample Preparation:

-

As cyclopentylbenzene is a liquid, its gas-phase spectrum can be obtained by introducing a small amount into a heated gas cell, allowing it to vaporize.

-

Alternatively, a stream of inert gas can be bubbled through the liquid sample and the resulting vapor carried into the gas cell.

-

Ensure the gas cell windows are made of a material transparent in the mid-infrared region (e.g., KBr or NaCl).

-

-

Data Acquisition:

-

Place the gas cell containing the cyclopentylbenzene vapor into the sample compartment of the FTIR spectrometer.

-

Acquire the sample spectrum. For improved signal-to-noise ratio, co-add multiple scans (e.g., 32 or 64 scans).

-

The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹.

-

-

Data Processing:

-

The acquired interferogram is subjected to a Fourier transform to obtain the infrared spectrum.

-

The sample spectrum is ratioed against the background spectrum to produce a transmittance or absorbance spectrum.

-

Perform baseline correction and peak picking to identify the wavenumbers of the absorption bands.

-

Mandatory Visualization

The logical workflow for a typical IR spectroscopy experiment, from sample preparation to final data analysis, is depicted in the following diagram.

Caption: Workflow for IR Spectroscopy of Cyclopentylbenzene.

Detailed Spectral Analysis

The IR spectrum of cyclopentylbenzene can be dissected into several key regions, each providing specific structural information.

-

C-H Stretching Region (3100-2800 cm⁻¹): This region is characterized by two distinct sets of peaks. The absorptions appearing above 3000 cm⁻¹ (typically 3080-3030 cm⁻¹) are indicative of the C-H stretching vibrations of the sp²-hybridized carbons in the aromatic ring.[1] The strong absorptions below 3000 cm⁻¹ (around 2975-2845 cm⁻¹) are due to the C-H stretching vibrations of the sp³-hybridized carbons in the cyclopentane ring.[1]

-

Aromatic C=C Stretching Region (1600-1450 cm⁻¹): The characteristic in-ring C=C stretching vibrations of the benzene ring typically give rise to a series of medium-intensity bands in this region.[1] For monosubstituted benzenes like cyclopentylbenzene, prominent peaks are observed around 1605, 1495, and 1450 cm⁻¹.

-

Aliphatic C-H Bending Region (~1465 cm⁻¹): The scissoring (bending) vibration of the methylene (B1212753) (CH₂) groups in the cyclopentane ring results in a notable absorption band around 1465 cm⁻¹.

-

Fingerprint Region (< 1500 cm⁻¹): This region contains a complex pattern of absorptions arising from various bending and skeletal vibrations. Of particular diagnostic importance for a monosubstituted benzene ring are the strong out-of-plane C-H bending vibrations, which typically appear in the 770-690 cm⁻¹ range.[1] These bands are highly characteristic and can be used to confirm the substitution pattern of the aromatic ring.

This comprehensive guide provides the essential information for researchers, scientists, and drug development professionals to effectively utilize infrared spectroscopy for the analysis of cyclopentylbenzene and related compounds. The detailed data presentation, experimental protocol, and logical workflow serve as a valuable resource for both routine analysis and in-depth research applications.

References

Ultraviolet-Visible (UV-Vis) Spectrum of Cyclopentylbenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the Ultraviolet-Visible (UV-Vis) spectroscopic profile of cyclopentylbenzene. Due to the limited availability of specific quantitative spectral data for cyclopentylbenzene in the public domain, this document leverages data from structurally similar alkylbenzenes, namely propylbenzene (B89791) and tert-butylbenzene (B1681246), to infer its characteristic absorption properties. This guide covers the theoretical basis for the electronic transitions in alkyl-substituted benzene (B151609) rings, expected spectral characteristics, a detailed experimental protocol for UV-Vis analysis, and a generalized experimental workflow. The information is intended to support researchers and professionals in the fields of analytical chemistry, materials science, and drug development in understanding and applying UV-Vis spectroscopy for the characterization of aromatic compounds.

Introduction to the UV-Vis Spectroscopy of Alkylbenzenes

UV-Vis spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule.[1] For aromatic compounds like cyclopentylbenzene, the absorption of UV radiation is primarily associated with π → π* transitions within the benzene ring. The benzene chromophore exhibits characteristic absorption bands that are influenced by the substitution of alkyl groups on the ring.[2]

The substitution of an alkyl group, such as a cyclopentyl group, onto the benzene ring typically results in a bathochromic (red) shift of the absorption maxima to longer wavelengths and a hyperchromic effect (an increase in molar absorptivity) compared to unsubstituted benzene. This is attributed to the electron-donating nature of the alkyl group, which perturbs the π-electron system of the benzene ring.

Expected UV-Vis Spectral Characteristics of Cyclopentylbenzene

The UV spectrum of benzene in a non-polar solvent typically shows a series of fine-structured bands between 230 and 270 nm, which are vibrational fine structures of the π → π* transition. Alkyl substitution tends to obscure this fine structure.

Based on the data for propylbenzene and tert-butylbenzene, the UV-Vis spectrum of cyclopentylbenzene in a non-polar solvent like hexane (B92381) or isooctane (B107328) is expected to exhibit multiple absorption maxima in the 245-270 nm range. The molar absorptivity (ε) for these transitions is anticipated to be in the order of 100-200 L mol⁻¹ cm⁻¹.

Quantitative Data for Structurally Related Alkylbenzenes

To provide a quantitative basis for the expected UV-Vis spectrum of cyclopentylbenzene, the following table summarizes the spectral data for propylbenzene and tert-butylbenzene in non-polar solvents.

| Compound | Solvent | λmax (nm) | log ε | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) |

| Propylbenzene | Isooctane | 249 | 2.07 | 117.49 |

| 261.5 | 2.31 | 204.17 | ||

| 264.5 | 2.19 | 154.88 | ||

| 268 | 2.20 | 158.49 | ||

| tert-Butylbenzene | Hexane | 253 | 2.2 | 158.49 |

| 257 | 2.3 | 199.53 | ||

| 264 (shoulder) | 2.2 | 158.49 | ||

| 267 | 2.1 | 125.89 |

Data sourced from PubChem.[3][4]

Experimental Protocol for UV-Vis Spectroscopy

The following provides a detailed methodology for obtaining the UV-Vis spectrum of a compound like cyclopentylbenzene.

4.1. Instrumentation

A dual-beam UV-Vis spectrophotometer is recommended for accurate measurements. Quartz cuvettes with a 1 cm path length are to be used, as glass absorbs in the UV region.

4.2. Reagents and Solvents

-

Cyclopentylbenzene: High purity grade (>98%).

-

Solvent: Spectroscopic grade solvent (e.g., hexane, ethanol, cyclohexane). The choice of solvent is critical as it can influence the position and intensity of absorption bands. Non-polar solvents like hexane or cyclohexane (B81311) are often preferred for aromatic hydrocarbons to minimize solute-solvent interactions.

4.3. Sample Preparation

-

Stock Solution: Prepare a stock solution of cyclopentylbenzene of a known concentration (e.g., 1 mg/mL) in the chosen spectroscopic grade solvent.

-

Working Solutions: Prepare a series of dilutions from the stock solution to determine the optimal concentration for measurement. The absorbance values should ideally fall within the linear range of the instrument, typically between 0.1 and 1.0.

4.4. Measurement Procedure

-

Instrument Warm-up: Allow the spectrophotometer to warm up for at least 30 minutes to ensure lamp stability.

-

Baseline Correction: Record a baseline spectrum with the chosen solvent in both the sample and reference cuvettes. This corrects for any absorbance from the solvent and the cuvettes.

-

Sample Measurement:

-

Rinse the sample cuvette with the sample solution three times before filling it.

-

Place the sample cuvette in the sample holder and the reference cuvette (containing the solvent) in the reference holder.

-

Scan the desired wavelength range (e.g., 200-400 nm).

-

-

Data Analysis:

-

Identify the wavelengths of maximum absorbance (λmax).

-

If the concentration and path length are known, calculate the molar absorptivity (ε) using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length in cm.

-

Mandatory Visualizations

5.1. Logical Relationship of Electronic Transitions in Alkylbenzenes

References

- 1. Benzene, propyl- [webbook.nist.gov]

- 2. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 3. Propylbenzene | C9H12 | CID 7668 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Tert-Butylbenzene | C10H14 | CID 7366 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Dawn of a Molecule: An In-depth Technical Guide to the Early Synthesis and Discovery of Cyclopentylbenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopentylbenzene, a hydrocarbon consisting of a cyclopentyl group attached to a benzene (B151609) ring, is a structural motif found in various compounds of interest in medicinal chemistry and materials science. While its modern synthesis is well-established, a deep dive into the historical context of its discovery and the initial synthetic methodologies offers valuable insights into the evolution of organic chemistry. This technical guide provides a comprehensive overview of the early synthesis and discovery of cyclopentylbenzene, focusing on the foundational experimental protocols and the logical pathways that led to its creation.

Early Synthetic Strategies: A Landscape of Emerging Reactions

The late 19th and early 20th centuries were a period of immense growth in synthetic organic chemistry. The discovery of cyclopentylbenzene is intrinsically linked to the development of new reactions for forming carbon-carbon bonds and modifying aromatic systems. While a singular, celebrated "discovery" paper for cyclopentylbenzene is not readily apparent in the historical literature, its synthesis was made possible through the application of several key reactions developed during this era. Early syntheses likely involved multi-step pathways, a stark contrast to the more direct methods available today.

Two plausible and historically significant routes to cyclopentylbenzene in the early 20th century would have been the Friedel-Crafts acylation followed by a reduction of the resulting ketone, or the catalytic hydrogenation of a phenylcyclopentene precursor.

Route 1: Friedel-Crafts Acylation Followed by Reduction

A cornerstone of aromatic chemistry, the Friedel-Crafts reaction, discovered in 1877, provided a means to introduce acyl groups to the benzene ring. This would have been a logical starting point for early chemists aiming to synthesize cyclopentylbenzene. The multi-step synthesis would proceed as follows:

-

Friedel-Crafts Acylation: Reaction of benzene with cyclopentanecarbonyl chloride in the presence of a Lewis acid catalyst, such as anhydrous aluminum chloride, to form phenyl cyclopentyl ketone.

-

Reduction of the Ketone: The resulting ketone would then be reduced to the corresponding alkane, cyclopentylbenzene. Two powerful reduction methods were available to chemists in the early 20th century: the Clemmensen reduction (discovered in 1913) and the Wolff-Kishner reduction (discovered independently in 1911 and 1912).[1][2]

A. Phenyl Cyclopentyl Ketone Synthesis (via Friedel-Crafts Acylation)

-

Materials:

-

Benzene (anhydrous)

-

Cyclopentanecarbonyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dry carbon disulfide (CS₂) (as solvent)

-

Ice

-

Hydrochloric acid (concentrated)

-

Diethyl ether

-

Sodium sulfate (B86663) (anhydrous)

-

-

Procedure:

-

A solution of cyclopentanecarbonyl chloride in dry carbon disulfide is prepared in a flask equipped with a reflux condenser and a dropping funnel.

-

Anhydrous aluminum chloride is added to the flask, and the mixture is cooled in an ice bath.

-

A solution of anhydrous benzene in dry carbon disulfide is added dropwise with constant stirring.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for a period of time (typically 1-2 hours).

-

The reaction mixture is then cooled and poured onto crushed ice, followed by the addition of concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

The organic layer is separated, washed with water, a dilute sodium bicarbonate solution, and finally with water again.

-

The organic layer is dried over anhydrous sodium sulfate and the solvent is removed by distillation.

-

The resulting crude phenyl cyclopentyl ketone is purified by vacuum distillation.

-

B. Reduction of Phenyl Cyclopentyl Ketone

Two primary methods would have been employed for the reduction of the ketone to cyclopentylbenzene:

-

Clemmensen Reduction (Acidic Conditions): [3][4][5][6]

-

Materials:

-

Phenyl cyclopentyl ketone

-

Zinc amalgam (Zn(Hg))

-

Concentrated hydrochloric acid

-

Toluene (as a co-solvent)

-

-

Procedure:

-

Zinc amalgam is prepared by treating zinc granules with a mercuric chloride solution.

-

The phenyl cyclopentyl ketone, concentrated hydrochloric acid, toluene, and zinc amalgam are placed in a round-bottom flask fitted with a reflux condenser.

-

The mixture is heated under reflux for an extended period (often 24-48 hours), with periodic additions of more hydrochloric acid.

-

After cooling, the organic layer is separated, washed with water, and dried.

-

The product, cyclopentylbenzene, is isolated by fractional distillation.

-

-

-

Wolff-Kishner Reduction (Basic Conditions): [1][7]

-

Materials:

-

Phenyl cyclopentyl ketone

-

Sodium or potassium hydroxide

-

A high-boiling solvent (e.g., diethylene glycol)

-

-

Procedure:

-

Phenyl cyclopentyl ketone and hydrazine hydrate are heated together in a high-boiling solvent to form the hydrazone intermediate.

-

A strong base, such as sodium or potassium hydroxide, is then added.

-

The temperature is raised to facilitate the decomposition of the hydrazone, with the evolution of nitrogen gas.

-

After the reaction is complete, the mixture is cooled, diluted with water, and the product is extracted with a suitable solvent (e.g., ether).

-

The organic extract is washed, dried, and the cyclopentylbenzene is purified by distillation.

-

-

Route 2: Catalytic Hydrogenation of a Phenylcyclopentene Intermediate

The development of catalytic hydrogenation techniques in the early 20th century, notably by Sabatier and Senderens, provided another pathway to saturated hydrocarbons.[8] This route would involve the synthesis of a phenylcyclopentene intermediate followed by its hydrogenation.

-

Synthesis of Phenylcyclopentene: This could be achieved through various means, for example, by the dehydration of 1-phenylcyclopentanol, which in turn could be synthesized from the reaction of phenylmagnesium bromide (a Grignard reagent, discovered around 1900) with cyclopentanone.

-

Catalytic Hydrogenation: The resulting phenylcyclopentene would then be hydrogenated using a metal catalyst, such as nickel or platinum, to yield cyclopentylbenzene.[9]

-

Materials:

-

1-Phenylcyclopentene

-

Ethanol (B145695) (as solvent)

-

Catalyst (e.g., Platinum oxide - Adams' catalyst, or Raney Nickel)

-

Hydrogen gas source

-

-

Procedure:

-

1-Phenylcyclopentene is dissolved in ethanol in a high-pressure reaction vessel (autoclave).

-

A catalytic amount of platinum oxide or Raney Nickel is added to the solution.

-

The vessel is sealed, purged with hydrogen gas, and then pressurized with hydrogen to the desired level.

-

The mixture is agitated (e.g., by shaking or stirring) and may be gently heated to initiate and sustain the reaction.

-

The reaction progress is monitored by the uptake of hydrogen.

-

Once the theoretical amount of hydrogen has been consumed, the reaction is stopped, and the vessel is cooled and depressurized.

-

The catalyst is removed by filtration.

-

The solvent is removed from the filtrate by distillation, and the resulting cyclopentylbenzene is purified by fractional distillation.

-

Quantitative Data from Early Syntheses

Historical records of quantitative data such as precise yields and detailed spectroscopic analysis from the very first syntheses are scarce and often less precise than modern measurements. However, based on the nature of these early reactions, the following table provides an estimated summary of what might have been expected.

| Synthesis Step | Reaction Type | Starting Materials | Key Reagents | Expected Yield (Qualitative) | Boiling Point of Product (°C) |

| Phenyl Cyclopentyl Ketone Formation | Friedel-Crafts Acylation | Benzene, Cyclopentanecarbonyl chloride | AlCl₃ | Moderate to Good | ~304-306 |

| Cyclopentylbenzene Formation | Clemmensen Reduction | Phenyl Cyclopentyl Ketone | Zn(Hg), HCl | Moderate | ~213-215 |

| Cyclopentylbenzene Formation | Wolff-Kishner Reduction | Phenyl Cyclopentyl Ketone | N₂H₄, KOH | Good to High | ~213-215 |

| 1-Phenylcyclopentanol Formation | Grignard Reaction | Cyclopentanone, Bromobenzene | Mg | Good | ~125-127 (at 15 mmHg) |

| 1-Phenylcyclopentene Formation | Dehydration | 1-Phenylcyclopentanol | Acid catalyst | Good | ~223-225 |

| Cyclopentylbenzene Formation | Catalytic Hydrogenation | 1-Phenylcyclopentene | H₂, PtO₂/Ni | High | ~213-215 |

Visualizing the Synthetic Pathways

The logical flow of these early synthetic routes can be visualized using diagrams.

Caption: Early 20th-century synthetic routes to cyclopentylbenzene.

Conclusion

The early synthesis of cyclopentylbenzene was not the result of a single serendipitous discovery but rather the logical application of the powerful new synthetic methodologies that were being developed in the late 19th and early 20th centuries. The Friedel-Crafts reaction, followed by robust reduction methods like the Clemmensen and Wolff-Kishner reductions, as well as the emerging field of catalytic hydrogenation, provided the necessary tools for chemists to construct this simple yet significant molecule. Understanding these foundational experimental protocols and the chemical logic behind them provides a valuable historical perspective for today's researchers and scientists, highlighting the ingenuity of early organic chemists and the enduring power of these classic reactions.

References

- 1. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]

- 2. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]

- 3. Clemmensen reduction - Wikipedia [en.wikipedia.org]

- 4. Clemmensen Reduction | ChemTalk [chemistrytalk.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Clemmensen Reduction [organic-chemistry.org]

- 7. benchchem.com [benchchem.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Benzene,2-cyclopenten-1-yl- | 39599-89-8 | Benchchem [benchchem.com]

Quantum Chemical Blueprint: Unraveling the Conformational Landscape of Cyclopentylbenzene

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclopentylbenzene, a fundamental aromatic hydrocarbon, presents a fascinating case study in conformational analysis due to the interplay between the rigid benzene (B151609) ring and the flexible cyclopentyl moiety. Understanding its three-dimensional structure and energetic landscape is pivotal for applications in medicinal chemistry and materials science, where molecular geometry dictates intermolecular interactions and macroscopic properties. This technical guide provides a comprehensive overview of the quantum chemical calculations employed to elucidate the structure of cyclopentylbenzene. We detail the computational methodologies, present key structural and energetic data, and illustrate the underlying theoretical workflows. The information herein serves as a robust framework for the computational investigation of substituted phenylcycloalkanes in drug discovery and molecular design.

Introduction

The conformational flexibility of cyclic systems appended to aromatic rings plays a crucial role in determining the biological activity and physicochemical properties of many pharmaceutical compounds. Cyclopentylbenzene serves as a prototypical model for such structures. The puckering of the cyclopentane (B165970) ring, coupled with its orientation relative to the phenyl group, gives rise to a complex potential energy surface with multiple local minima. Quantum chemical calculations, particularly Density Functional Theory (DFT), have emerged as powerful tools for accurately predicting the geometries and relative stabilities of these conformers.

This guide outlines the theoretical framework and practical application of quantum chemical methods for the conformational analysis of cyclopentylbenzene. We will explore the key computational steps, from initial structure generation to high-level geometry optimization and energy calculation.

Computational Methodology

The theoretical investigation of cyclopentylbenzene's structure involves a multi-step computational protocol designed to thoroughly explore its conformational space and identify all stable isomers.

Initial Conformer Generation

A comprehensive exploration of the potential energy surface begins with the generation of a diverse set of initial structures. This is typically achieved through a molecular mechanics-based conformational search. By systematically rotating the dihedral angle between the phenyl and cyclopentyl rings and exploring the various puckering conformations of the cyclopentyl ring (envelope and twist forms), a pool of candidate structures is generated.

Geometry Optimization and Energy Calculation

Each of the initial conformers is then subjected to geometry optimization using Density Functional Theory (DFT). A common and reliable method involves the B3LYP functional, which combines Becke's three-parameter hybrid exchange functional with the Lee-Yang-Parr correlation functional. This is often paired with a Pople-style basis set, such as 6-31G(d,p), which provides a good balance between accuracy and computational cost for organic molecules.

The optimization process iteratively adjusts the atomic coordinates to find a stationary point on the potential energy surface, representing a local energy minimum. To confirm that the optimized structure is a true minimum and not a saddle point, a frequency calculation is performed. The absence of imaginary frequencies confirms a stable conformer.

Experimental Protocol: DFT-Based Geometry Optimization

-

Input File Preparation: Generate a molecular input file (e.g., in .gjf format for Gaussian) for each initial conformer of cyclopentylbenzene.

-

Method Specification: Specify the DFT method, functional, and basis set in the input file (e.g., #p B3LYP/6-31G(d,p) opt freq). The opt keyword requests a geometry optimization, and freq requests a frequency calculation to follow.

-

Charge and Multiplicity: Define the charge (0 for a neutral molecule) and spin multiplicity (1 for a singlet ground state) of the molecule.

-

Job Submission: Submit the input file to a quantum chemistry software package (e.g., Gaussian, ORCA).

-

Convergence Check: Monitor the optimization process to ensure it converges to a stable energy minimum. The output file will indicate the convergence status.

-

Frequency Analysis: Upon successful optimization, analyze the output of the frequency calculation. Confirm that there are no imaginary frequencies.

-

Data Extraction: Extract the final optimized Cartesian coordinates, bond lengths, bond angles, dihedral angles, and the total electronic energy.

Results and Discussion

The conformational analysis of cyclopentylbenzene reveals two primary low-energy conformers, corresponding to the "envelope" and "twist" puckering of the cyclopentyl ring. The orientation of the phenyl group relative to the cyclopentyl ring is also a key determinant of stability.

Conformational Energetics

The relative energies of the stable conformers of cyclopentylbenzene are crucial for understanding their population distribution at a given temperature. The following table summarizes the calculated relative energies of the two most stable conformers.

| Conformer | Puckering Type | Relative Energy (kcal/mol) |

| I | Envelope | 0.00 |

| II | Twist | 0.85 |

Note: The energy values presented are hypothetical and for illustrative purposes, based on typical energy differences observed for cyclopentane ring puckering.

The small energy difference between the envelope and twist conformers suggests that both are significantly populated at room temperature.

Optimized Geometrical Parameters

The tables below present the key bond lengths, bond angles, and dihedral angles for the lowest energy (envelope) conformer of cyclopentylbenzene, calculated at the B3LYP/6-31G(d,p) level of theory.

Table 1: Selected Bond Lengths (Å)

| Bond | Length (Å) |

| C(ar)-C(ar) (avg.) | 1.395 |

| C(ar)-C(cy) | 1.510 |

| C(cy)-C(cy) (avg.) | 1.545 |

| C(ar)-H (avg.) | 1.085 |

| C(cy)-H (avg.) | 1.100 |

Note: "ar" denotes an aromatic carbon, and "cy" denotes a cyclopentyl carbon. The data is illustrative.

Table 2: Selected Bond Angles (°)

| Angle | Angle (°) |

| C(ar)-C(ar)-C(ar) (avg.) | 120.0 |

| C(ar)-C(ar)-C(cy) | 121.5 |

| C(ar)-C(cy)-C(cy) | 112.0 |

| H-C(ar)-H (avg.) | 120.0 |

| H-C(cy)-H (avg.) | 108.0 |

Note: The data is illustrative.

Table 3: Selected Dihedral Angles (°)

| Dihedral Angle | Angle (°) |

| C(ar)-C(ar)-C(cy)-C(cy) | 90.0 |

| C(cy)-C(cy)-C(cy)-C(cy) (puckering) | 25.0 |

Note: The data is illustrative and represents a simplified view of the complex puckering.

Visualizations

To better understand the computational workflow and the conformational landscape of cyclopentylbenzene, the following diagrams are provided.

Conclusion

This technical guide has detailed the application of quantum chemical calculations, specifically Density Functional Theory, to the conformational analysis of cyclopentylbenzene. The methodologies presented provide a robust framework for identifying stable conformers and quantifying their geometric and energetic properties. While the specific quantitative data presented herein is illustrative, the described workflow is directly applicable to obtaining precise, publication-quality results. A thorough understanding of the conformational preferences of cyclopentylbenzene and its derivatives is essential for the rational design of new molecules with desired properties in the fields of drug development and materials science.

Theoretical Studies on the Electronic Properties of Cyclopentylbenzene: A Technical Guide

Introduction

Cyclopentylbenzene is an aromatic hydrocarbon consisting of a benzene (B151609) ring substituted with a cyclopentyl group. As a fundamental structure in various organic compounds, understanding its electronic properties is crucial for predicting its reactivity, stability, and potential applications in fields such as drug development and materials science. Theoretical and computational chemistry provide powerful tools to elucidate these properties at a molecular level. This technical guide outlines the methodologies used in the theoretical study of cyclopentylbenzene's electronic characteristics and presents key electronic property data derived from both experimental sources and computational methods.

Data Presentation: Electronic Properties

The electronic properties of a molecule are pivotal in determining its chemical behavior. For cyclopentylbenzene, key descriptors include ionization potential, electron affinity, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity.

Below is a summary of experimental and representative theoretical values for the electronic properties of cyclopentylbenzene.

| Property | Experimental Value (eV) | Representative Theoretical Value (eV) | Method/Basis Set |

| Ionization Potential | 7.9[1], 8.81 (vertical)[1] | Value would be calculated | e.g., B3LYP/6-311+G(d,p) |

| Electron Affinity | Not Available | Value would be calculated | e.g., B3LYP/6-311+G(d,p) |

| HOMO Energy | Not Available | Value would be calculated | e.g., B3LYP/6-311+G(d,p) |

| LUMO Energy | Not Available | Value would be calculated | e.g., B3LYP/6-311+G(d,p) |

| HOMO-LUMO Gap | Not Available | Value would be calculated | e.g., B3LYP/6-311+G(d,p) |

Note: Representative theoretical values are placeholders for data that would be generated from a computational study as detailed in the protocols below.

Experimental Protocols: Computational Methodology

The theoretical investigation of cyclopentylbenzene's electronic properties is typically conducted using quantum chemical calculations, with Density Functional Theory (DFT) being a widely employed method due to its balance of accuracy and computational cost.

1. Geometry Optimization:

The first step in a theoretical study is to determine the lowest energy structure of the molecule.

-

Method: The molecular geometry of cyclopentylbenzene is optimized using a selected DFT functional, such as B3LYP or M06-2X.

-

Basis Set: A Pople-style basis set, commonly 6-31G(d) or a larger one like 6-311+G(d,p), is used to describe the atomic orbitals. The inclusion of polarization (d) and diffuse (+) functions is important for accurately describing the electron distribution, particularly for anions.

-

Procedure: An initial structure of cyclopentylbenzene is built. The geometry is then optimized without any symmetry constraints to find the global minimum on the potential energy surface.

-

Verification: A frequency calculation is performed at the same level of theory following the optimization. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.

2. Calculation of Electronic Properties:

Once the optimized geometry is obtained, a single-point energy calculation is performed to determine the electronic properties.

-

Method and Basis Set: The same DFT functional and basis set used for geometry optimization are typically employed for consistency.

-

Properties Calculated:

-

HOMO and LUMO Energies: The energies of the frontier molecular orbitals are directly obtained from the output of the single-point energy calculation. The HOMO-LUMO gap is the difference between these two energies.

-

Ionization Potential (IP): The adiabatic ionization potential is calculated as the energy difference between the optimized cation radical and the optimized neutral molecule (IP = Ecation - Eneutral). The vertical ionization potential can be approximated using Koopmans' theorem as the negative of the HOMO energy (-EHOMO).

-

Electron Affinity (EA): The adiabatic electron affinity is calculated as the energy difference between the optimized neutral molecule and the optimized anion radical (EA = Eneutral - Eanion). The vertical electron affinity can be approximated as the negative of the LUMO energy (-ELUMO).

-

-

Software: These calculations are typically performed using computational chemistry software packages such as Gaussian, ORCA, or Spartan.

3. Solvation Effects (Optional):

To simulate the electronic properties in a specific solvent environment, implicit solvation models like the Polarizable Continuum Model (PCM) can be incorporated into the DFT calculations.

Mandatory Visualization

The following diagrams illustrate the logical workflow for a theoretical study of cyclopentylbenzene's electronic properties and a conceptual signaling pathway for how these properties influence molecular interactions.

References

A Technical Guide to the Solubility of Cyclopentylbenzene in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of cyclopentylbenzene in a range of common organic solvents. Due to a lack of readily available quantitative data in scientific literature and databases, this guide focuses on a qualitative assessment based on established chemical principles and provides a detailed experimental protocol for determining precise solubility values.

Introduction to Cyclopentylbenzene

Cyclopentylbenzene (phenylcyclopentane) is an aromatic hydrocarbon with the chemical formula C₁₁H₁₄. Its structure consists of a cyclopentyl group attached to a benzene (B151609) ring. This structure imparts a predominantly nonpolar character to the a molecule, which is the primary determinant of its solubility behavior. Understanding the solubility of cyclopentylbenzene is crucial for its use in various applications, including as a solvent, a starting material in chemical synthesis, and in the formulation of pharmaceutical products.

Qualitative Solubility Assessment

The principle of "like dissolves like" is a fundamental concept in predicting the solubility of organic compounds.[1][2][3] This principle states that nonpolar solutes tend to dissolve in nonpolar solvents, while polar solutes are more soluble in polar solvents. Cyclopentylbenzene, being a hydrocarbon, is a nonpolar molecule.[4] Its solubility in common organic solvents can therefore be predicted based on the polarity of the solvent.

The following table summarizes the expected qualitative solubility of cyclopentylbenzene in selected common organic solvents.

| Solvent | Chemical Class | Polarity | Predicted Solubility of Cyclopentylbenzene | Rationale |

| Hexane (B92381) | Alkane | Nonpolar | High / Miscible | Both cyclopentylbenzene and hexane are nonpolar hydrocarbons, leading to favorable dispersion force interactions. |

| Toluene (B28343) | Aromatic Hydrocarbon | Nonpolar | High / Miscible | As aromatic hydrocarbons, both cyclopentylbenzene and toluene are nonpolar and structurally similar, ensuring high miscibility.[4] |

| Ethanol | Alcohol | Polar | Low to Moderate | The polarity of ethanol, due to its hydroxyl (-OH) group capable of hydrogen bonding, makes it a less ideal solvent for the nonpolar cyclopentylbenzene. Some solubility may be observed due to the ethyl group of ethanol. |

| Acetone | Ketone | Polar Aprotic | Moderate | Acetone is a polar aprotic solvent. While it is more polar than cyclopentylbenzene, it can still act as a solvent for nonpolar compounds to some extent. |

| Ethyl Acetate (B1210297) | Ester | Moderately Polar | Moderate to High | Ethyl acetate has both polar (ester group) and nonpolar (ethyl and acetyl groups) characteristics, allowing for a moderate to high degree of solubility for nonpolar compounds like cyclopentylbenzene. |

Note: The predictions above are qualitative. For precise quantitative data, experimental determination is necessary.

Experimental Protocol for Determining Solubility

To obtain quantitative solubility data, a standardized experimental protocol should be followed. The gravimetric method is a straightforward and reliable technique for determining the solubility of a liquid solute in a liquid solvent.[5][6]

Objective: To determine the mass of cyclopentylbenzene that dissolves in a specific mass of a given organic solvent at a constant temperature to the point of saturation.

Materials:

-

Cyclopentylbenzene (solute)

-

Selected organic solvent (e.g., hexane, ethanol)

-

Analytical balance (accurate to ±0.0001 g)

-

Thermostatic water bath or incubator

-

Glass vials with airtight caps

-

Pipettes

-

Syringe filters (if necessary for separating phases)

-

Evaporating dish or pre-weighed beaker

-

Drying oven

Procedure:

-

Preparation of Saturated Solution: a. Add a known mass of the organic solvent to a series of glass vials. b. To each vial, add an excess amount of cyclopentylbenzene. The presence of a separate, undissolved phase of cyclopentylbenzene should be visible. c. Securely cap the vials to prevent solvent evaporation. d. Place the vials in a thermostatic water bath set to the desired temperature (e.g., 25 °C). e. Agitate the vials for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. The agitation can be achieved using a mechanical shaker or by periodic vigorous manual shaking.

-

Sample Collection: a. After the equilibration period, allow the vials to stand undisturbed in the thermostatic bath until the two phases (if present) have clearly separated. b. Carefully withdraw a known mass of the saturated solvent phase (the top or bottom layer, depending on the relative densities of the solute and solvent) using a pipette. Avoid disturbing the undissolved cyclopentylbenzene phase.

-

Gravimetric Analysis: a. Transfer the collected saturated solution to a pre-weighed evaporating dish. b. Record the total mass of the evaporating dish and the saturated solution. c. Evaporate the solvent from the solution. This can be done at room temperature in a fume hood or by gentle heating in a drying oven at a temperature below the boiling point of cyclopentylbenzene. d. Once the solvent has completely evaporated, a residue of the dissolved cyclopentylbenzene will remain. e. Place the evaporating dish with the cyclopentylbenzene residue in a drying oven to remove any remaining traces of the solvent. f. Cool the evaporating dish to room temperature in a desiccator and weigh it. g. Repeat the drying and weighing steps until a constant mass is obtained.

-

Calculation of Solubility: a. Mass of the saturated solution = (Mass of evaporating dish + saturated solution) - (Mass of empty evaporating dish) b. Mass of dissolved cyclopentylbenzene = (Mass of evaporating dish + residue) - (Mass of empty evaporating dish) c. Mass of the solvent = (Mass of the saturated solution) - (Mass of dissolved cyclopentylbenzene) d. Solubility = (Mass of dissolved cyclopentylbenzene / Mass of the solvent) x 100

- The solubility is expressed as grams of cyclopentylbenzene per 100 grams of solvent.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of cyclopentylbenzene.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Cyclopentylbenzene via Friedel-Crafts Alkylation of Benzene with Cyclopentene

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Friedel-Crafts alkylation is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds through the electrophilic aromatic substitution of an aromatic ring. The synthesis of cyclopentylbenzene, a valuable intermediate in the production of various fine chemicals and pharmaceuticals, is efficiently achieved through the Friedel-Crafts alkylation of benzene (B151609) with cyclopentene (B43876). This reaction is typically catalyzed by strong Lewis acids, such as aluminum chloride (AlCl₃), or solid acid catalysts like zeolites and sulfuric acid.

This document provides detailed application notes and experimental protocols for the synthesis of cyclopentylbenzene, offering a comparative overview of different catalytic systems. It is designed to be a comprehensive resource for researchers and professionals in organic synthesis and drug development.

Reaction Principle and Mechanism

The Friedel-Crafts alkylation of benzene with cyclopentene proceeds through a well-established electrophilic aromatic substitution mechanism. The key steps are:

-

Formation of the Electrophile: The catalyst, whether a Lewis acid or a Brønsted acid, facilitates the formation of a cyclopentyl carbocation from cyclopentene. In the case of a Lewis acid like AlCl₃, it typically requires a proton source (e.g., trace water or a co-catalyst like HCl) to generate a Brønsted acid in situ. With a Brønsted acid like sulfuric acid, direct protonation of the cyclopentene double bond occurs.

-

Electrophilic Attack: The electron-rich π-system of the benzene ring acts as a nucleophile, attacking the electrophilic cyclopentyl carbocation. This results in the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

-

Deprotonation and Aromatization: A weak base, such as the conjugate base of the acid catalyst (e.g., AlCl₄⁻ or HSO₄⁻), removes a proton from the arenium ion, restoring the aromaticity of the benzene ring and yielding the final product, cyclopentylbenzene.

Catalytic Systems: A Comparative Overview

The choice of catalyst is a critical factor influencing the efficiency, selectivity, and environmental impact of the synthesis. Below is a summary of commonly employed catalytic systems.

| Catalyst System | Catalyst Type | Typical Reaction Conditions | Advantages | Disadvantages |

| Aluminum Chloride (AlCl₃) | Lewis Acid | Anhydrous conditions, often at low to ambient temperatures. | High reactivity and often good yields. | Moisture sensitive, corrosive, generates hazardous waste, can lead to over-alkylation and rearrangements. |

| Sulfuric Acid (H₂SO₄) | Brønsted Acid | Low to ambient temperatures. | Readily available, inexpensive. | Corrosive, generates acidic waste, can cause side reactions like sulfonation and polymerization. |

| Zeolites (e.g., H-Beta, HY) | Solid Acid | Higher temperatures and pressures, often in a fixed-bed reactor for continuous processes. | Reusable, non-corrosive, environmentally friendly, can offer shape selectivity. | May require higher temperatures and pressures, potential for catalyst deactivation. |

Experimental Protocols

Protocol 1: Synthesis of Cyclopentylbenzene using Sulfuric Acid Catalyst

This protocol is adapted from a standard procedure for the alkylation of benzene with cyclic olefins.

Materials:

-

Benzene (reagent grade)

-

Cyclopentene (99%)

-

Concentrated Sulfuric Acid (98%)

-

Sodium Hydroxide (B78521) solution (10% w/v)

-

Anhydrous Calcium Chloride

-

Ice

Equipment:

-

Three-necked round-bottom flask

-

Mechanical stirrer

-

Dropping funnel

-

Thermometer

-

Ice bath

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, place 234 g (265 mL, 3 moles) of benzene and 46 g (25 mL) of concentrated sulfuric acid.

-

Cooling: Cool the mixture in an ice bath to maintain a temperature between 5°C and 10°C.

-